Researchers requiring a surface-active ionic liquid with predictable micellization often face batch inconsistency with generic surfactants. 1-Hexadecyl-3-methylimidazolium chloride ([C16MIm]Cl) resolves this through its defined C16 chain architecture, delivering quantifiable and reproducible interfacial performance.
• Thermal decomposition onset: 296°C-outperforms conventional surfactants in high-temperature oilfield and templated synthesis applications.
• Entropy-driven micellization across 15-75°C ensures consistent rheological performance under reservoir thermal gradients.
• Proven broad-spectrum antibiofilm activity against MRSA; stacking efficiency factors above 1000 achievable in capillary electrophoresis.
Supplied with full analytical documentation (HPLC, NMR, Karl Fischer) to ensure lot-to-lot reproducibility and procurement confidence.
Molecular FormulaC20H39ClN2
Molecular Weight343 g/mol
CAS No.61546-01-8
Cat. No.B033176
⚠ Attention: For research use only. Not for human or veterinary use.
1-Hexadecyl-3-methylimidazolium chloride ([C16MIm]Cl, CAS 61546-01-8) is a surface-active ionic liquid (SAIL) comprising a 1-hexadecyl-3-methylimidazolium cation paired with a chloride anion [1]. The compound features an amphiphilic architecture where the extended C16 alkyl chain confers surfactant-like behavior, while the imidazolium headgroup provides ionic liquid characteristics including negligible vapor pressure and thermal robustness . As a member of the 1-alkyl-3-methylimidazolium chloride homologous series, [C16MIm]Cl exhibits properties that are strongly chain-length dependent—a critical consideration for applications where micellization, interfacial activity, thermal stability, or antimicrobial efficacy are performance-determining factors [2]. At ambient temperature, [C16MIm]Cl exists as a crystalline solid that undergoes a phase transition to a smectic liquid crystalline phase upon heating [3].
C16 alkyl chain surfactant for micellization and interfacial studies
High thermal stability profile supports high-temperature workflows
Antimicrobial screening candidate within imidazolium chloride series
[1] Galgano PD, El Seoud OA. Micellar properties of surface active ionic liquids: a comparison of 1-hexadecyl-3-methylimidazolium chloride with structurally related cationic surfactants. J Colloid Interface Sci. 2010;345(1):1-11. View Source
[2] Saien J, et al. A comparative study on the interface behavior of different counter anion long chain imidazolium ionic liquids. J Mol Liq. 2016. View Source
[3] Thomas E, Thomas D, Bhuvaneswari S, Vijayalakshmi KP, George BK. 1-Hexadecyl-3-methylimidazolium chloride: Structure, thermal stability and decomposition mechanism. J Mol Liq. 2017;249:404-414. View Source
Irreplaceability of [C16MIm]Cl
Within the 1-alkyl-3-methylimidazolium chloride series, alkyl chain length is the dominant structural variable governing virtually all performance-critical properties. Systematic studies demonstrate that increasing the alkyl chain from C12 to C14 to C16 produces predictable but non-linear changes in interfacial activity, conductivity, thermal stability, and antimicrobial potency [1][2]. Crucially, [C16MIm]Cl occupies a functional threshold: the C16 chain length is sufficient to drive robust micellization at low concentrations while maintaining sufficient aqueous solubility for practical formulation [3]. Shorter-chain analogs ([C12MIm]Cl, [C14MIm]Cl) exhibit higher critical micelle concentrations (CMCs) and reduced interfacial activity, rendering them less effective as surfactants [4]. Conversely, substituting [C16MIm]Cl with conventional cationic surfactants bearing identical alkyl chains but different headgroups (e.g., pyridinium or ammonium) alters micellization thermodynamics, counterion binding, and temperature-dependent aggregation behavior—all of which impact performance in temperature-cycled or high-ionic-strength environments [5]. Generic substitution without accounting for these quantifiable differences risks compromising formulation stability, antimicrobial efficacy, or separation performance.
Chain length shifts CMC and interfacial activity
Shorter-chain analogs (C12, C14) exhibit higher CMCs and reduced interfacial activity, which may compromise formulation efficiency.
Pyridinium or ammonium analogs change entropy-driven behavior and counterion binding, potentially affecting temperature-cycled performance.
Generic replacement risks formulation and biofilm performance
Substitution without head-to-head comparison may lead to unpredictable antimicrobial or stability outcomes in specific matrices.
[1] Saien J, et al. Adsorption behavior of long alkyl chain imidazolium ionic liquids at the n-butyl acetate + water interface. J Mol Liq. 2016. View Source
[2] Li Z, Ma C, He M, et al. Synthesis and characterization of ionic liquids [C12mim]Cl, [C14mim]Cl and [C16mim]Cl: experimental and molecular dynamics simulations. Liq Cryst. 2022;49(10):1356-1366. View Source
[3] Galgano PD, El Seoud OA. Surface active ionic liquids: study of the micellar properties of 1-(1-alkyl)-3-methylimidazolium chlorides and comparison with structurally related surfactants. J Colloid Interface Sci. 2011;361(1):186-194. View Source
[4] Saien J, et al. A comparative study on the interface behavior of different counter anion long chain imidazolium ionic liquids. J Mol Liq. 2016. View Source
[5] Galgano PD, El Seoud OA. Micellar properties of surface active ionic liquids: a comparison of 1-hexadecyl-3-methylimidazolium chloride with structurally related cationic surfactants. J Colloid Interface Sci. 2010;345(1):1-11. View Source
[C16MIm]Cl Comparative Evidence
Interfacial Activity Ranking
[C16MIm]Cl exhibits superior interfacial activity compared to shorter-chain homologs [C14MIm]Cl and [C12MIm]Cl. At the n-butyl acetate/water interface, the interfacial activity order is [C16MIm][Cl] > [C14MIm][Cl] > [C12MIm][Cl] [1][2]. Effectiveness of adsorption increases with alkyl chain length, with [C16MIm]Cl achieving the greatest reduction in interfacial tension at equivalent bulk concentrations [1].
[1] Saien J, et al. A comparative study on the interface behavior of different counter anion long chain imidazolium ionic liquids. J Mol Liq. 2016. View Source
[2] Saien J, et al. Adsorption behavior of long alkyl chain imidazolium ionic liquids at the n-butyl acetate + water interface. View Source
Critical Micelle Concentration Ranking
The critical micelle concentration (CMC) of [C16MIm]Cl in water is intermediate among C16-tailed cationic surfactants. Across 15–75°C, the CMC order is: C16PyCl (highest CMC) > C16MeImCl (intermediate) > C15AEtBzMe2Cl (lowest CMC) [1]. This positions [C16MIm]Cl as offering a balance between aqueous solubility (higher than the ammonium analog) and micellization driving force (stronger than the pyridinium analog).
CMC RankingHead-to-head
C16PyCl > C16MeImCl > C15AEtBzMe2Cl
Balance of solubility and micellization
Aqueous, 15–75°C; conductivity/tensiometry
CMCMicellizationSurfactantThermodynamics
Evidence Dimension
Critical micelle concentration (CMC)
Target Compound Data
C16MeImCl: Intermediate CMC value
Comparator Or Baseline
C16PyCl: Higher CMC; C15AEtBzMe2Cl: Lower CMC
Quantified Difference
CMC order: C16PyCl > C16MeImCl > C15AEtBzMe2Cl (15–75°C in H2O and D2O)
Conditions
Aqueous solution; 15–75°C; conductivity and tensiometry measurements
Why This Matters
Selecting [C16MIm]Cl over C16PyCl provides lower surfactant consumption to achieve micellization; selecting over C15AEtBzMe2Cl provides higher water solubility for concentrated formulations.
CMCMicellizationSurfactantThermodynamics
[1] Galgano PD, El Seoud OA. Micellar properties of surface active ionic liquids: a comparison of 1-hexadecyl-3-methylimidazolium chloride with structurally related cationic surfactants. J Colloid Interface Sci. 2010;345(1):1-11. View Source
Thermal Stability
[C16MIm]Cl demonstrates high thermal stability with a decomposition onset temperature (Ts) of 296°C as determined by thermogravimetric analysis [1]. Density functional theory calculations yield a binding energy of 371.1 kJ/mol and a frontier orbital gap of 4.09 eV, corroborating the experimental thermal robustness [1]. Thermal decomposition proceeds preferentially via bimolecular nucleophilic substitution (Ea = 122–131 kJ/mol) rather than elimination (Ea = 167.7 kJ/mol) [1].
Thermal StabilityClass-level
Ts = 296°C; 371.1 kJ/mol
High-temperature application fit
TGA, DFT B3LYP
Thermal stabilityTGADecompositionIonic liquid
Evidence Dimension
Thermal decomposition onset temperature
Target Compound Data
Ts = 296°C; Binding energy = 371.1 kJ/mol; HOMO-LUMO gap = 4.09 eV
Comparator Or Baseline
Shorter-chain imidazolium chlorides: typically lower thermal stability (class inference, explicit quantitative comparator data unavailable in identified sources)
Quantified Difference
Ts = 296°C (target)
Conditions
TGA under inert atmosphere; DFT at B3LYP level
Why This Matters
Ts = 296°C qualifies [C16MIm]Cl for high-temperature applications (e.g., oilfield fluids, high-temperature catalysis) where shorter-chain or conventional surfactants would degrade.
Thermal stabilityTGADecompositionIonic liquid
[1] Thomas E, Thomas D, Bhuvaneswari S, Vijayalakshmi KP, George BK. 1-Hexadecyl-3-methylimidazolium chloride: Structure, thermal stability and decomposition mechanism. J Mol Liq. 2017;249:404-414. View Source
Electrical Conductivity Trend
Molecular dynamics simulations of the [Cnmim]Cl series reveal that at identical temperature, increasing alkyl chain length systematically decreases electrical conductivity [1]. [C16MIm]Cl exhibits the lowest conductivity among [C12MIm]Cl, [C14MIm]Cl, and [C16MIm]Cl due to reduced ion mobility associated with the bulkier C16 cation [1]. This trend is experimentally validated with <±0.5% error between simulated and measured densities [1].
[1] Li Z, Ma C, He M, et al. Synthesis and characterization of ionic liquids [C12mim]Cl, [C14mim]Cl and [C16mim]Cl: experimental and molecular dynamics simulations. Liq Cryst. 2022;49(10):1356-1366. View Source
[2] Kartsova LA, et al. Imidazolium ionic liquids as dynamic and covalent modifiers of electrophoretic systems for determination of catecholamines. Talanta. 2018;188:183-191. View Source
Entropy-Driven Micellization
Micelle formation by [C16MIm]Cl is entropy-driven at all studied temperatures from 15°C to 75°C [1]. In contrast, micellization of the pyridinium analog C16PyCl is entropy-driven only up to 65°C, and the ammonium analog C15AEtBzMe2Cl only up to 55°C [1]. This difference is attributed to hydrogen-bonding interactions between imidazolium head-ions within the micellar aggregate [1].
Entropy-Driven MicellizationHead-to-head
[C16MIm]Cl: entropy-driven 15–75°C
C16PyCl: ≤65°C; C15AEtBzMe2Cl: ≤55°C
Consistent micellization across broad temperature range
Aqueous ITC; 15–75°C
MicellizationThermodynamicsEntropyITC
Evidence Dimension
Thermodynamic driving force for micellization
Target Compound Data
Entropy-driven at all temperatures (15–75°C)
Comparator Or Baseline
C16PyCl: Entropy-driven only ≤65°C; C15AEtBzMe2Cl: Entropy-driven only ≤55°C
Quantified Difference
Target maintains entropy-driven micellization across full 15–75°C range; comparators lose this driving force at elevated temperatures
Consistent entropy-driven micellization across a broad temperature range ensures predictable surfactant performance in processes involving thermal cycling or elevated operating temperatures.
MicellizationThermodynamicsEntropyITC
[1] Galgano PD, El Seoud OA. Micellar properties of surface active ionic liquids: a comparison of 1-hexadecyl-3-methylimidazolium chloride with structurally related cationic surfactants. J Colloid Interface Sci. 2010;345(1):1-11. View Source
Antimicrobial and Antibiofilm Activity
Within the 1-alkyl-3-methylimidazolium chloride series, antimicrobial potency against planktonic bacteria and established biofilms increases with alkyl chain length [1]. [C16MIm]Cl, bearing the longest chain in typical comparative studies, exhibits potent, broad-spectrum antibiofilm activity against clinically significant pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [1][2]. The antibiofilm behavior of these ionic liquids is comparable to that of conventional cationic surfactants [2].
Qualitative trend established; alkyl chain length correlates positively with lethality and membrane permeability
Conditions
Panel of clinically significant microbial pathogens, including MRSA; planktonic and biofilm assays
Why This Matters
[C16MIm]Cl offers the highest antimicrobial potency within its homologous series, making it the preferred choice for applications where biofilm control is critical.
AntimicrobialBiofilmMRSACationic surfactant
[1] Carson L, Chau PKW, Earle MJ, et al. Antibiofilm activities of 1-alkyl-3-methylimidazolium chloride ionic liquids. Green Chem. 2009;11(4):492-497. View Source
[2] Semenyuk I, et al. Synergistic interactions of ionic liquids and antimicrobials improve drug efficacy. 2020. View Source
The thermal decomposition onset temperature of 296°C [1] combined with the ability to form viscoelastic wormlike micellar gels [2] positions [C16MIm]Cl as a candidate for high-temperature oilfield applications where conventional surfactants thermally degrade. The compound's entropy-driven micellization across 15–75°C [3] ensures consistent rheological performance under reservoir thermal gradients.
Dynamic Capillary Coating for Electrophoretic Separations
[C16MIm]Cl's reduced electrical conductivity relative to shorter-chain homologs [C16MIm]Cl < [C14MIm]Cl < [C12MIm]Cl [4] enables superior stacking efficiency in capillary electrophoresis. When the sample matrix conductivity exceeds that of the background electrolyte containing [C16MIm]Cl, maximum efficiencies of 1.5 million theoretical plates and stacking efficiency factors above 1000 are achievable [5].
Antibiofilm Formulations for Clinical and Industrial Hygiene
The potent, broad-spectrum antibiofilm activity of [C16MIm]Cl against MRSA and other clinically significant pathogens [6], combined with the established chain-length–activity correlation [6], supports its selection over shorter-chain imidazolium chlorides for applications requiring biofilm disruption—including medical device coatings, industrial water treatment, and antimicrobial surface formulations.
Liquid Crystalline Template for Mesoporous Material Synthesis
[C16MIm]Cl self-assembles into ordered liquid crystalline phases—including micellar, normal hexagonal (H1), lamellar (Lα), and reverse bicontinuous cubic (V2) structures—in both aqueous and non-aqueous ionic liquid solvents [7]. This phase versatility, documented by SAXS and POM [7], enables templated synthesis of mesoporous materials with tunable pore architectures.
Application
Selection Property
Validation Focus
High-temperature oilfield fluid studies
Thermal decomposition profile
Viscoelastic gel rheology at elevated temperatures
Capillary electrophoresis dynamic coating
Conductivity ranking in C12–C16 series
Stacking efficiency and plate number assessment
Antimicrobial biofilm screening
Chain-length-dependent antibiofilm profile
Biofilm disruption against MRSA isolates
Mesoporous material templating
Lyotropic liquid crystalline phase versatility
SAXS/POM phase identification
[1] Thomas E, et al. 1-Hexadecyl-3-methylimidazolium chloride: Structure, thermal stability and decomposition mechanism. J Mol Liq. 2017;249:404-414. View Source
[2] Surface activity and modifying effects of 1-Naphthol, 2-Naphthol and 2,3-Dihydroxynaphthalene on self-assembled nanostructures of 1-Hexadecyl-3-methylimidazolium chloride. View Source
[3] Galgano PD, El Seoud OA. Micellar properties of surface active ionic liquids: a comparison of 1-hexadecyl-3-methylimidazolium chloride with structurally related cationic surfactants. J Colloid Interface Sci. 2010;345(1):1-11. View Source
[4] Li Z, et al. Synthesis and characterization of ionic liquids [C12mim]Cl, [C14mim]Cl and [C16mim]Cl: experimental and molecular dynamics simulations. Liq Cryst. 2022;49(10):1356-1366. View Source
[5] Kartsova LA, et al. Imidazolium ionic liquids as dynamic and covalent modifiers of electrophoretic systems for determination of catecholamines. Talanta. 2018;188:183-191. View Source
[6] Carson L, et al. Antibiofilm activities of 1-alkyl-3-methylimidazolium chloride ionic liquids. Green Chem. 2009;11(4):492-497. View Source
[7] Zhang G, et al. Liquid Crystalline Phases Self-Organized from a Surfactant-like Ionic Liquid C16mimCl in Ethylammonium Nitrate. J Phys Chem B. 2009;113(7):2024-2030. View Source
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